8-Oxo-decanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAILBXOLHAFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952472 | |
| Record name | 8-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3006-51-7 | |
| Record name | 8-Oxodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Oxo-decanoic Acid: Chemical Properties, Structure, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxo-decanoic acid, a member of the oxo-fatty acid class, represents a molecule of growing interest at the intersection of chemistry and biology.[1][2] While its direct biological roles are still under active investigation, its structural similarity to biologically significant molecules, including its amino-derivatives which are components of histone deacetylase (HDAC) inhibitors, positions it as a key compound for further study.[3][4][5][6] This guide provides a comprehensive overview of the chemical properties, structure, and potential relevance of 8-oxo-decanoic acid, offering a foundation for researchers and drug development professionals.
Physicochemical Properties
The physicochemical properties of 8-oxo-decanoic acid are crucial for its handling, formulation, and biological activity. Due to a lack of extensive experimental data in publicly available literature, the following table combines computed data from reliable chemical databases with expected properties based on its structure and comparison with related fatty acids.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | PubChem[1][2] |
| Molecular Weight | 186.25 g/mol | PubChem[1][2] |
| IUPAC Name | 8-oxodecanoic acid | PubChem[1][2] |
| CAS Number | 3006-51-7 | PubChem[1][2] |
| Appearance | Expected to be a solid or oil at room temperature | Inferred from related compounds |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents | Inferred from fatty acid properties |
| pKa | Estimated to be around 4-5 | Inferred from carboxylic acid moiety |
| XLogP3-AA | 1.6 | PubChem (Computed)[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1][2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1][2] |
Chemical Structure and Spectroscopic Analysis
The structure of 8-oxo-decanoic acid features a ten-carbon aliphatic chain with a carboxylic acid group at one end and a ketone group at the C-8 position. This bifunctional nature dictates its chemical reactivity and potential biological interactions.
Structure:
Caption: 2D structure of 8-Oxo-decanoic acid.
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons in its aliphatic chain. Protons alpha to the carbonyl group (at C-7 and C-9) would be deshielded and appear as triplets. The protons of the terminal methyl group (C-10) would appear as a triplet further upfield. The protons adjacent to the carboxylic acid group (at C-2) would also be deshielded. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be characterized by two downfield signals corresponding to the carbonyl carbons of the ketone (around 205-220 ppm) and the carboxylic acid (around 170-185 ppm).[7] The remaining eight carbon signals of the aliphatic chain would appear in the upfield region (10-60 ppm).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two strong absorption bands in the carbonyl region. The C=O stretch of the carboxylic acid would appear as a broad band around 1700-1725 cm⁻¹, while the C=O stretch of the ketone would be a sharper band around 1715 cm⁻¹.[8] A very broad O-H stretching band from the carboxylic acid dimer would also be prominent in the region of 2500-3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for ketones, such as alpha-cleavage and McLafferty rearrangement, would be expected.[6][9] Alpha-cleavage on either side of the C-8 carbonyl would lead to characteristic fragment ions.
Synthesis Approaches
A direct, high-yield synthesis of 8-oxo-decanoic acid is not well-documented in publicly accessible literature. However, synthetic routes to its close analog, L-2-amino-8-oxodecanoic acid, have been developed and offer a potential starting point for adaptation.[1][3][4][5][6] One such convergent approach starts from readily available chiral precursors like L-glutamic acid or (S)-allylglycine.[4][6]
Conceptual Synthetic Workflow (based on related syntheses)
The following diagram illustrates a plausible, albeit conceptual, multi-step synthesis that could be adapted to produce 8-oxo-decanoic acid. This approach involves the coupling of two key fragments.
Caption: Conceptual synthetic workflow for 8-oxo-decanoic acid.
Causality Behind Experimental Choices: The choice of a convergent synthesis allows for the independent preparation of two key fragments, which can improve overall yield and allow for modularity in synthesizing analogs. The use of protecting groups for the carboxylic acid and any other functional groups is crucial to prevent side reactions during the coupling and modification steps. The final hydrogenation and hydrolysis steps are standard procedures for removing protecting groups and reducing any double bonds introduced during the coupling reaction.
Biological and Pharmaceutical Relevance
The biological significance of 8-oxo-decanoic acid is an emerging area of research, largely inferred from the activities of related oxo-fatty acids and its amino-derivative.
Role in Histone Deacetylase (HDAC) Inhibition
The most well-defined biological context for a closely related molecule comes from the study of L-2-amino-8-oxodecanoic acid, which is a key structural component of apicidins.[3] Apicidins are a class of cyclic tetrapeptides that act as inhibitors of histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in gene regulation, and their inhibition is a validated strategy in cancer therapy. The 8-oxo group of the amino acid side chain is thought to be important for the inhibitory activity of these natural products.[3]
Potential Roles of Oxo-Fatty Acids
Oxo-fatty acids, as a class, are involved in a variety of biological processes. They can be formed through enzymatic or non-enzymatic oxidation of fatty acids and can act as signaling molecules.[10] Some oxo-fatty acids have been shown to possess antimicrobial and anti-inflammatory properties.[10] The presence of both a ketone and a carboxylic acid functional group allows for diverse chemical interactions within a biological system, suggesting that 8-oxo-decanoic acid could participate in metabolic pathways or act as a modulator of protein function.
The following diagram illustrates the potential, though not yet fully elucidated, biological context of 8-oxo-decanoic acid.
Caption: Potential biological context of 8-oxo-decanoic acid.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area. Avoid contact with skin and eyes.[12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
8-Oxo-decanoic acid is a molecule with significant potential for further research, particularly in the fields of medicinal chemistry and drug development. While a comprehensive experimental characterization is still needed, its structural features and the biological activity of its amino-derivative provide a strong rationale for its investigation as a potential signaling molecule, metabolic intermediate, or a scaffold for the design of novel therapeutics. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
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Taddei, M., et al. (2005). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. The Journal of Organic Chemistry, 70(23), 9335-9342. [Link]
-
PubChem. (n.d.). 8-Oxo-decanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors | Request PDF. Retrieved from [Link]
-
PubMed. (2005). Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. National Library of Medicine. Retrieved from [Link]
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PubChem. (n.d.). 8-Oxo-decanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A. Retrieved from [Link]
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Cyberlipid. (n.d.). Oxo fatty acids. Retrieved from [Link]
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JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
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SciSpace. (2006). Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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PubMed Central. (2011). The biological significance of ω-oxidation of fatty acids. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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Keto acid - Wikipedia. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2020). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]
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MiMeDB. (n.d.). 13C NMR Spectrum (1D, 600 MHz, H2O, predicted) (MMDBc0047809). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]
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ResearchGate. (2025). Mass Spectra of β-Keto Esters. Retrieved from [Link]
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Indian Academy of Sciences. (1995). A short and convenient synthesis of 9-oxo-2(E)-decenoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 6-CMR-8 Assignment of Carbon-13 NMR Signals. Retrieved from [Link]
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An In-depth Technical Guide to the Identification of 8-oxo Capric Acid
Introduction
8-oxo capric acid, also known as 8-oxodecanoic acid, is a medium-chain oxo-fatty acid of significant interest in biomedical research. Its presence in biological systems is often linked to lipid peroxidation, a process indicative of oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids.[1][2] The formation of 8-oxo capric acid and other oxidized fatty acids can serve as a crucial biomarker for cellular damage and is implicated in various pathological conditions.[2][3] Furthermore, the 8-keto group is a key structural feature in biologically active molecules, such as the apicidin family of histone deacetylase inhibitors, highlighting the importance of its accurate identification.[4][5][6]
This guide provides a comprehensive, technically-grounded framework for the unambiguous identification and quantification of 8-oxo capric acid in complex biological matrices. We will delve into the causality behind experimental choices, from sample preparation to advanced analytical techniques, providing researchers, scientists, and drug development professionals with a robust methodology rooted in established scientific principles.
The Analytical Challenge
Identifying medium-chain oxo-fatty acids like 8-oxo capric acid presents several analytical challenges:
-
Low Endogenous Concentrations: These molecules often exist at very low levels in biological samples, requiring highly sensitive analytical methods.
-
Matrix Complexity: Biological samples such as plasma, urine, or tissue homogenates are incredibly complex. Co-extracting lipids, proteins, and salts can interfere with analysis, causing matrix effects that suppress or enhance the analyte signal.
-
Isomeric and Isobaric Interferences: Distinguishing 8-oxo capric acid from other isomers (e.g., 7-oxo or 9-oxo capric acid) and isobaric compounds (molecules with the same nominal mass) requires high-resolution chromatographic and mass spectrometric techniques.
Core Identification Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold-standard for the sensitive and specific quantification of small molecules like 8-oxo capric acid from complex mixtures is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10] This technique combines the powerful separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.
Experimental Workflow Overview
The overall workflow is a multi-stage process designed to isolate the analyte from interferences and achieve a confident identification.
Caption: High-level workflow for 8-oxo capric acid identification.
Part 1: Sample Preparation and Extraction
The primary goal of sample preparation is to isolate the non-esterified fatty acid fraction, including 8-oxo capric acid, from the bulk matrix while minimizing analyte loss and artifactual formation. Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for this purpose.[7][11][12][13][14]
Rationale for Solid-Phase Extraction (SPE)
SPE offers superior selectivity and reproducibility compared to traditional liquid-liquid extraction.[13] For isolating medium-chain fatty acids, a reversed-phase sorbent (like C8 or C18) or a mixed-mode anion exchange sorbent is typically chosen. The non-polar C18 chains retain lipids via hydrophobic interactions, while the more polar matrix components are washed away. Anion exchange can further refine the separation by retaining the negatively charged carboxyl group of the fatty acid.
Detailed SPE Protocol for Plasma/Urine
This protocol is designed as a self-validating system through the inclusion of an internal standard at the very first step.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Biological Sample (e.g., 200 µL Plasma or Urine)
-
Internal Standard (IS) Solution (e.g., 8-oxo-capric acid-d4 in methanol)
-
Methanol (HPLC Grade)
-
Deionized Water with 0.1% Formic Acid (for pH adjustment)
-
Hexane or Ethyl Acetate (Elution Solvent)
-
Nitrogen Evaporation System
Step-by-Step Methodology:
-
Internal Standard Spiking: To a 200 µL aliquot of the biological sample, add a known amount (e.g., 10 µL of a 1 µg/mL solution) of the stable isotope-labeled internal standard (e.g., 8-oxo-capric acid-d4).
-
Expertise & Experience: Adding the IS at the beginning is critical. It co-purifies with the analyte and experiences the same potential losses during extraction and ionization suppression in the mass spectrometer. This allows for accurate correction and reliable quantification.
-
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Causality: Methanol solvates the C18 chains, activating the stationary phase. The water wash equilibrates the column to the aqueous conditions of the sample.
-
-
Sample Loading: Load the spiked sample onto the conditioned cartridge. Apply a gentle vacuum or positive pressure to ensure a slow, consistent flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water to remove salts and highly polar interferences.[15]
-
Causality: This wash step is crucial for removing interferences that can cause ion suppression in the MS source. The low percentage of organic solvent is not strong enough to elute the retained fatty acids.
-
-
Elution: Elute the 8-oxo capric acid and other retained lipids with 1 mL of ethyl acetate or another suitable organic solvent.
-
Drying and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water).
-
Trustworthiness: Drying and reconstituting in a small volume concentrates the analyte, increasing the on-column concentration and improving the method's limit of detection.
-
Part 2: LC-MS/MS Analysis
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Rationale for RP-HPLC: A C8 or C18 stationary phase provides excellent retention for medium-chain fatty acids. The separation is based on hydrophobicity; less polar molecules are retained longer. A gradient elution, starting with a higher aqueous composition and ramping to a high organic composition, effectively separates fatty acids based on their chain length and polarity.
Detailed LC Protocol:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[7][16]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Causality: Formic acid is added to acidify the mobile phase, ensuring the carboxyl group of the fatty acid is protonated (COOH) rather than deprotonated (COO-). This neutral form is more hydrophobic and retains better on the reversed-phase column, leading to sharper chromatographic peaks.
-
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% Formic Acid.
-
Gradient: A typical gradient might start at 40% B, increase to 99% B over 10 minutes, hold for 3 minutes, and then re-equilibrate at 40% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides the ultimate specificity. Electrospray ionization (ESI) in negative ion mode is ideal for fatty acids, as the carboxyl group readily loses a proton to form a negative ion [M-H]⁻.
Analysis Mode: Multiple Reaction Monitoring (MRM) For targeted quantification, MRM is the most sensitive and selective technique.[17] It involves two stages of mass filtering:
-
Q1 (First Quadrupole): Isolates the specific precursor ion (the deprotonated molecule, [M-H]⁻) of 8-oxo capric acid.
-
Q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion) generated from the fragmentation.
This "precursor -> product" transition is highly specific to the analyte's chemical structure.
| Parameter | 8-oxo Capric Acid | 8-oxo Capric Acid-d4 (IS) | Rationale |
| Formula | C10H18O3 | C10H14D4O3 | Stable isotope label adds 4 Daltons. |
| Molecular Weight | 186.25 g/mol | 190.27 g/mol | --- |
| Precursor Ion [M-H]⁻ | m/z 185.1 | m/z 189.1 | ESI in negative mode deprotonates the carboxylic acid. |
| Product Ion (Quantifier) | m/z 111.1 | m/z 115.1 | A characteristic fragment resulting from cleavage. |
| Product Ion (Qualifier) | m/z 141.1 | m/z 145.1 | A second fragment used to confirm identity. |
| Ionization Mode | ESI Negative | ESI Negative | Optimal for acidic molecules. |
Note: The exact m/z values for product ions must be empirically determined and optimized on the specific mass spectrometer being used.
Part 3: Method Validation & Trustworthiness
A protocol is only trustworthy if it is validated. Key validation parameters ensure the data is accurate, precise, and reproducible.[8][9]
-
Linearity: A calibration curve is generated by analyzing standards at multiple concentrations. The response should be linear over the expected biological range (R² > 0.99).
-
Limit of Detection (LOD) & Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified (typically with precision <20% and accuracy within 80-120%).[7][18]
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Precision (%CV) should be <15%, and accuracy (%RE) should be within ±15%.
-
Matrix Effect: Evaluated by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. The internal standard should effectively compensate for any observed ion suppression or enhancement.
Biological Context: The Lipid Peroxidation Pathway
8-oxo capric acid is not typically synthesized de novo but is rather a downstream product of lipid peroxidation.[1][19] This process is a chain reaction initiated by ROS.[2]
Caption: Simplified pathway of lipid peroxidation leading to oxo-fatty acids.
The process begins when ROS abstract a hydrogen atom from a PUFA, creating a lipid radical.[1][2] This radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide. These unstable hydroperoxides can decompose, often catalyzed by transition metals, leading to chain cleavage and the formation of a variety of smaller, oxidized products, including aldehydes and oxo-fatty acids like 8-oxo capric acid.[3]
Conclusion
The robust identification of 8-oxo capric acid requires a meticulous and systematic approach that combines efficient sample preparation with the high selectivity and sensitivity of LC-MS/MS. By employing a validated protocol, including the critical use of a stable isotope-labeled internal standard, researchers can achieve trustworthy and reproducible quantification. This analytical rigor is paramount for accurately assessing the role of 8-oxo capric acid as a biomarker of oxidative stress and for understanding its function in complex biological systems and drug development pathways.
References
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- Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. (n.d.).
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- Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. (n.d.). PMC.
- Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2 '-deoxyguano sine by high-performance liquid chromatography-electro spray tandem mass spectrometry as a measure of oxidative stress. (2012).
- Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. (n.d.). PMC.
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- 13. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 17. researchgate.net [researchgate.net]
- 18. iris.unitn.it [iris.unitn.it]
- 19. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Biosynthesis Pathway of 8-Oxo-Decanoic Acid: A Technical Guide
The following technical guide details the biosynthesis of 8-oxo-decanoic acid , focusing on its critical role as a structural pharmacophore in histone deacetylase (HDAC) inhibitors (e.g., Apicidin, HC-toxin) and its occurrence as a bioactive semiochemical.
Executive Summary
8-Oxo-decanoic acid (and its amino-derivative (S)-2-amino-8-oxodecanoic acid or Aoda ) represents a specialized class of oxidized medium-chain fatty acids. While simple 8-oxodecanoic acid functions as a semiochemical in insects, its most significant pharmaceutical relevance lies in fungal secondary metabolism. Here, it serves as the "warhead" moiety in cyclic tetrapeptides (Apicidins, HC-toxins) that irreversibly inhibit Histone Deacetylases (HDACs).
This guide delineates the two distinct biosynthetic routes:
-
The Fungal FAS-NRPS Pathway: A specialized de novo synthesis involving dedicated fatty acid synthase (FAS) subunits and tailoring enzymes to produce the amino-acid pharmacophore.
-
The Oxidative Metabolic Pathway: The cytochrome P450-mediated oxidation of capric acid found in insects and mammalian metabolism.
Part 1: The Fungal Biosynthetic Engine (Aoda/Aeo Pathway)
In fungal pathogens like Fusarium semitectum (Apicidin producer) and Cochliobolus carbonum (HC-toxin producer), the 8-oxo-decanoic acid backbone is not derived from the housekeeping fatty acid pool. Instead, it is synthesized by a dedicated gene cluster.
The Gene Cluster Architecture
The biosynthesis is governed by the TOX2 locus (in C. carbonum) or the APS cluster (in Fusarium). These clusters encode a "pathway-specific" fatty acid synthase machinery that operates independently of primary metabolism.
| Gene (C. carbonum) | Gene (Fusarium) | Predicted Function | Mechanism |
| TOXC | APS5 | Fatty Acid Synthase ( | Condensation of malonyl-CoA/acetyl-CoA to build the C10 chain. |
| TOXH | APS? | Fatty Acid Synthase ( | Acyl carrier protein (ACP) and keto-reductase activities. |
| TOXF | APS? | Branched-chain Transaminase | Amination of the |
| TOXD | APS? | Dehydrogenase/Reductase | Modification of the side chain (likely establishing the 8-oxo group). |
| HTS1 | APS1 | NRPS (Non-ribosomal Peptide Synthetase) | Incorporates the Aoda/Aeo residue into the cyclic peptide. |
Mechanistic Pathway: From Acetyl-CoA to Aoda
The synthesis follows a logic distinct from standard fatty acid beta-oxidation.
-
Chain Assembly (C10 Formation): The specialized FAS (TOXC/TOXH) synthesizes a decanoic acid (C10) backbone. Unlike the housekeeping FAS which releases palmitate (C16), this enzyme complex has a specific chain-length determination factor that arrests elongation at C10.
-
Regiospecific Oxidation (The 8-Oxo Installation): The introduction of the ketone at C8 is the critical pharmacophoric step. Evidence suggests this occurs prior to incorporation into the peptide. A pathway-specific oxygenase (likely a P450 or the TOXD dehydrogenase acting on a hydroxylated intermediate) oxidizes the carbon chain.
-
Note: In HC-toxin, this step is followed by epoxidation at C9-C10 to form Aeo (2-amino-9,10-epoxy-8-oxodecanoic acid).
-
-
Transamination (Alpha-Functionalization): The fatty acid intermediate (likely 2-oxo-8-oxodecanoic acid at this stage) acts as a substrate for TOXF , a branched-chain amino acid transaminase. TOXF converts the
-keto acid into the -amino acid (S)-2-amino-8-oxodecanoic acid (Aoda) . -
NRPS Incorporation: The Aoda is activated by the adenylation (A) domain of the NRPS (HTS1 or APS1), loaded onto the Thiolation (T) domain, and condensed with other amino acids (e.g., Proline, Alanine, Tryptophan) to cyclize into the final bioactive toxin.
Pathway Visualization (Fungal FAS-NRPS)
Figure 1: The biosynthetic logic of the fungal TOX2/APS pathway, transforming simple metabolic precursors into the complex Aoda pharmacophore.
Part 2: The Metabolic Pathway (Insect/Mammalian)
In non-fungal systems (e.g., fire ants, mammalian hepatocytes), 8-oxodecanoic acid is generated via the oxidative degradation or modification of fatty acids, often serving as a signaling molecule.
Omega-Oxidation Mechanism
This pathway relies on the Cytochrome P450 (CYP4 family) enzymes located in the endoplasmic reticulum.
-
Substrate: Capric Acid (Decanoic Acid) or derived from partial beta-oxidation of longer chains.
-
-Hydroxylation: CYP450 introduces a hydroxyl group at the terminal (C10) or sub-terminal (C9/C8) position.
-
Specificity: While
-oxidation typically targets the terminal carbon, specific isoforms or steric constraints can direct oxidation to the -2 position (C8).
-
-
Dehydrogenation: Alcohol dehydrogenases (ADH) convert the hydroxyl group to a ketone.
-
Result: 8-Oxodecanoic acid (if C8 oxidized) or 9-oxodecanoic acid (if C9 oxidized).
Biological Context: In fire ants (Solenopsis invicta), these oxo-fatty acids act as phagostimulants or pheromones, synthesized in the poison gland or fat body via this oxidative machinery.
Part 3: Experimental Protocols for Validation
Protocol: Isolation and Analysis of Aoda-Peptides
Objective: To extract and verify the presence of Aoda-containing metabolites from fungal culture.
-
Culturing:
-
Inoculate Fusarium semitectum in specialized fermentation media (e.g., ICI media with 1% glucose) to induce secondary metabolite clusters.
-
Incubate at 25°C for 7–14 days in dark, stationary conditions.
-
-
Extraction:
-
Filter mycelia and extract the broth with an equal volume of Ethyl Acetate (EtOAc).
-
Lyse mycelia using bead-beating in methanol; pool with broth extract.
-
Evaporate solvent under reduced pressure to yield crude oil.
-
-
Purification (Solid Phase Extraction):
-
Load crude extract onto a C18 Sep-Pak cartridge.
-
Wash with 20% MeOH/H2O to remove salts/sugars.
-
Elute fraction of interest with 80% MeOH/H2O.
-
-
LC-MS/MS Validation:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Target Mass: Look for [M+H]+ peaks corresponding to Apicidin (approx. 624 Da).
-
Fragmentation: MS2 should reveal the characteristic loss of the Aoda side chain or specific immonium ions.
-
Protocol: Genetic Confirmation (Knockout)
Objective: To prove the dependence of Aoda synthesis on the specific FAS gene (e.g., TOXC or APS5).
-
Vector Construction:
-
Design a hygromycin-resistance cassette flanked by 1kb upstream and downstream sequences of the target gene (APS5).
-
-
Transformation:
-
Generate protoplasts of the wild-type fungus using Driselase/Glucanase.
-
Perform PEG-mediated transformation with the knockout cassette.
-
-
Screening:
-
Select transformants on hygromycin plates.
-
Verify insertion via PCR using primers flanking the integration site.
-
-
Metabolic Profiling:
-
Cultivate the
mutant alongside the Wild Type. -
Analyze extracts via HPLC.[1]
-
Self-Validating Result: The mutant must show a complete absence of the Aoda-containing peptide (Apicidin) while maintaining normal growth (proving the housekeeping FAS is unaffected).
-
References
-
Biosynthesis of Apicidin and the APS Gene Cluster Jin, J. M., et al. (2010). Functional characterization and manipulation of the apicidin biosynthetic pathway in Fusarium semitectum. [2]
-
The TOX2 Locus and HC-Toxin Biosynthesis Walton, J. D. (2006).[3] HC-toxin: enzymatic biosynthesis and role in plant virulence.
-
Chemical Synthesis and Structure of Aoda Singh, S. B., et al. (2002). Structure and chemistry of apicidins, a class of novel cyclic tetrapeptides...
-
Oxo-Fatty Acids in Insect Signaling Vander Meer, R. K., et al. (2010). Pheromones and attractants of the fire ant Solenopsis invicta.
-
Genomic Analysis of Fungal PKS/NRPS Clusters Niehaus, E. M., et al. (2014). Apicidin F: Characterization and Genetic Manipulation of a New Secondary Metabolite Gene Cluster.
Sources
Methodological & Application
Application Note: Robust Derivatization of 8-Oxo-Decanoic Acid for Quantitative Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive, field-proven protocol for the chemical derivatization of 8-oxo-decanoic acid, a bifunctional keto-acid, for sensitive and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of such compounds is hindered by their low volatility and thermal instability, stemming from the polar carboxylic acid and ketone functional groups. The recommended two-step derivatization, involving methoximation followed by silylation, effectively mitigates these issues, leading to stable derivatives with excellent chromatographic properties. We detail the rationale behind this strategy, provide a step-by-step protocol, and discuss the critical parameters for ensuring high-quality, quantitative results.
Introduction: The Analytical Challenge
8-Oxo-decanoic acid is a keto-fatty acid that can be of interest in various research fields, including the study of lipid peroxidation and metabolic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids and their metabolites due to its high separation efficiency and definitive identification capabilities.[1] However, compounds containing polar functional groups like carboxylic acids and ketones, such as 8-oxo-decanoic acid, are non-volatile and prone to thermal degradation at temperatures typical for GC analysis.[2]
The active hydrogen of the carboxylic acid group and the polarity of the ketone moiety lead to poor peak shape, low sensitivity, and unreliable quantification.[3] Therefore, chemical derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[3][4] This process replaces active protons on the functional groups with nonpolar moieties, thereby improving chromatographic behavior.[5][6]
Principle of the Two-Step Derivatization Strategy
For bifunctional molecules like 8-oxo-decanoic acid, a single-step derivatization is often insufficient. Silylating the carboxylic acid alone can still leave the ketone group susceptible to enolization at high temperatures, leading to tautomers that can produce multiple chromatographic peaks and compromise analytical accuracy.[2][7]
To address this, a robust two-step derivatization strategy is the most widely adopted and recommended method.[2][8][9]
-
Methoximation: The first step targets the carbonyl group of the ketone.[8] Methoxyamine hydrochloride (MOX) reacts with the ketone to form a stable methoxime derivative.[2][7] This reaction is critical as it "locks" the ketone in place, preventing keto-enol tautomerism during the subsequent heating and silylation steps.[2][7] This ensures that a single, stable derivative is formed for each analyte molecule.[2]
-
Silylation: The second step targets the acidic proton of the carboxylic acid group. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[4][5] This process, forming a TMS-ester, drastically increases the volatility of the molecule.[5] The addition of a catalyst like Trimethylchlorosilane (TMCS) is often used to increase the reactivity of the silylating agent, especially for hindered groups.[4][10]
The final product, 8-methoxime-decanoic acid TMS-ester, is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.
Experimental Protocol
This protocol is designed as a self-validating system. Consistent execution and adherence to anhydrous conditions are paramount for reproducibility.
-
Sample containing 8-oxo-decanoic acid (dried extract)
-
Pyridine, anhydrous (solvent and catalyst)
-
Methoxyamine hydrochloride (MOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Internal Standard (e.g., Heptadecanoic acid, to be derivatized alongside the sample)
-
Nitrogen gas, high purity
-
GC-MS grade solvent (e.g., Hexane or Ethyl Acetate) for dilution
-
2 mL glass autosampler vials with PTFE-lined screw caps
-
Heating block or oven capable of maintaining 60-80°C
-
Micropipettes and tips
-
Vortex mixer
Safety Precaution: Derivatization reagents are sensitive to moisture and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
The entire process, from sample drying to injection, is visualized in the workflow diagram below.
Caption: Workflow for the two-step derivatization of 8-oxo-decanoic acid.
-
Sample Preparation: Ensure the sample extract in the GC vial is completely dry. Any residual water or solvent will quench the derivatization reagents. Use a gentle stream of nitrogen gas to evaporate the solvent.
-
Methoximation of Ketone Group:
-
Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the MOX solution to the dried sample vial.
-
Seal the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Incubate the vial in a heating block at 60°C for 60 minutes.[11]
-
-
Silylation of Carboxylic Acid Group:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
Carefully add 80 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial immediately and vortex for 30 seconds.
-
Incubate the vial at 70°C for 45 minutes.
-
-
Final Sample Preparation:
-
Allow the vial to cool to room temperature before opening.
-
The sample is now derivatized and ready for analysis. If necessary, the sample can be diluted with an appropriate solvent like hexane before injection into the GC-MS system.
-
Reaction Mechanism and Data
The chemical transformations occurring during the derivatization process are illustrated below.
Caption: Chemical reaction pathway for the derivatization of 8-oxo-decanoic acid.
Table 1: Summary of Derivatization Protocol Parameters
| Parameter | Step 1: Methoximation | Step 2: Silylation |
| Reagent | Methoxyamine HCl in Pyridine (20 mg/mL) | BSTFA + 1% TMCS |
| Volume | 50 µL | 80 µL |
| Temperature | 60°C | 70°C |
| Time | 60 minutes | 45 minutes |
| Target Group | Ketone (C=O) | Carboxylic Acid (-COOH) |
-
GC Column: Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Injection: 1 µL, Splitless
-
Inlet Temp: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
MS Transfer Line: 280°C
-
Ion Source Temp: 230°C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Conclusion and Best Practices
The two-step methoximation-silylation protocol is a robust and reliable method for the derivatization of 8-oxo-decanoic acid and other keto-acids for GC-MS analysis.[2][3] By converting the polar functional groups into stable, nonpolar derivatives, this method significantly enhances volatility, improves peak shape, and allows for sensitive and accurate quantification.
For achieving the highest quality data, the following best practices are essential:
-
Anhydrous Conditions: Water is the primary enemy of silylation reagents. Ensure all glassware is dry and use anhydrous solvents.
-
Fresh Reagents: Derivatization reagents degrade over time, especially after opening. Use fresh reagents and store them properly under an inert atmosphere.
-
Use of an Internal Standard: An internal standard that is structurally similar to the analyte should be used to correct for variations in derivatization efficiency and injection volume.
-
Optimize Incubation Times: While the provided times are a robust starting point, complex sample matrices may require optimization for complete derivatization.[12]
By following this detailed guide, researchers can confidently prepare 8-oxo-decanoic acid for reliable GC-MS analysis, paving the way for new insights in their respective fields.
References
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. Retrieved from [Link]
-
Investigation of the derivatization conditions for GC–MS metabolomics of biological samples. (2018). ResearchGate. Retrieved from [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. (2021). Bibel Lab. Retrieved from [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (2021). MDPI. Retrieved from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2021). YouTube. Retrieved from [Link]
-
Metabolite Profiling by Automated Methoximation and Silylation. (n.d.). PAL System. Retrieved from [Link]
-
GCMS analysis of fatty acids. (n.d.). ResolveMass Laboratories Inc.. Retrieved from [Link]
-
Silylation Overview. (n.d.). Fluka Analytical. Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2016). ResearchGate. Retrieved from [Link]
-
Derivatization reagents. (n.d.). Interchim. Retrieved from [Link]
-
Decanoic acid, 2-amino-8-oxo-, (2S)-. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. gcms.cz [gcms.cz]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. interchim.fr [interchim.fr]
- 11. palsystem.com [palsystem.com]
- 12. researchgate.net [researchgate.net]
Synthesis of 8-Oxo-Decanoic Acid for Research Applications: A Detailed Guide
Introduction: The Significance of 8-Oxo-Decanoic Acid in Modern Research
8-Oxo-decanoic acid, a bifunctional molecule featuring a terminal carboxylic acid and a ketone at the 8-position, has emerged as a valuable synthon and bioactive molecule in various research domains. Its incorporation into the structure of potent histone deacetylase (HDAC) inhibitors, such as the apicidin family of cyclic tetrapeptides, has cemented its importance in drug discovery and development.[1][2][3] Beyond this, its role as an oxidized fatty acid provides a tool for investigating lipid metabolism and related cellular signaling pathways.[4] This application note provides a comprehensive guide for the synthesis, purification, and characterization of 8-oxo-decanoic acid, tailored for researchers in chemistry, biology, and pharmacology. Two robust synthetic strategies are presented: the oxidative cleavage of oleic acid via ozonolysis and the oxidation of 8-hydroxydecanoic acid.
Nomenclature Clarification
It is important to note that in chemical literature, this molecule is frequently named 9-oxononanoic acid .[5][6][7][8] This nomenclature arises from numbering the carbon chain starting from the carboxylic acid as carbon-1. For the purpose of this guide and to align with the common name used in biological contexts related to decanoic acid derivatives, we will primarily use the name 8-oxo-decanoic acid, which numbers the chain from the opposite end. Researchers should be aware of this dual nomenclature when reviewing external literature.
Synthetic Strategy 1: Ozonolysis of Oleic Acid
The ozonolysis of oleic acid is a direct and scalable method for the preparation of 8-oxo-decanoic acid. This reaction cleaves the double bond of oleic acid, and with an appropriate oxidative workup, yields two nine-carbon fragments: azelaic acid and 9-oxononanoic acid (8-oxo-decanoic acid), alongside the C9 monocarboxylic acid, nonanoic acid, from the other half of the oleic acid molecule.
Causality of Experimental Choices
The choice of an oxidative workup is critical for the direct conversion of the initially formed aldehyde to a carboxylic acid. While a reductive workup would yield 9-oxononanal, the oxidative workup, typically employing hydrogen peroxide, ensures the desired carboxylic acid functionality. The subsequent purification is designed to separate the target molecule from the co-products, primarily the more polar diacid (azelaic acid) and the less polar monoacid (nonanoic acid).
Experimental Workflow: Ozonolysis of Oleic Acid
Caption: Workflow for the synthesis of 8-oxo-decanoic acid via ozonolysis.
Detailed Protocol: Ozonolysis of Oleic Acid
Materials:
-
Oleic acid (technical grade, ~90%)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution, dissolve oleic acid (1.0 eq) in a 1:1 mixture of dichloromethane and methanol. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color in the solution, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, switch the gas inlet to a nitrogen or argon supply and purge the solution for 15-20 minutes to remove any residual ozone.
-
Oxidative Workup: Slowly add a 30% solution of hydrogen peroxide (1.5 eq) to the reaction mixture while maintaining the temperature at -78 °C. Allow the mixture to warm to room temperature and stir overnight.
-
Workup and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution from hexane to a mixture of hexane and ethyl acetate is typically effective. The fractions containing the desired product can be identified by TLC. 8-oxo-decanoic acid is more polar than nonanoic acid but less polar than azelaic acid.
Synthetic Strategy 2: Oxidation of 8-Hydroxydecanoic Acid
An alternative and often more selective route to 8-oxo-decanoic acid is the oxidation of 8-hydroxydecanoic acid. This method avoids the formation of multiple acidic co-products, simplifying purification. The key challenge lies in the synthesis of the 8-hydroxydecanoic acid precursor. A plausible route starts from the readily available 1,8-octanediol.
Causality of Experimental Choices
This two-step approach first establishes the C10 backbone with the hydroxyl group at the 8-position and a terminal functional group that can be converted to a carboxylic acid. The choice of a mild oxidation agent like the one used in a Swern oxidation or the more classical Jones oxidation allows for the selective conversion of the secondary alcohol to a ketone without affecting the carboxylic acid. The Swern oxidation is often preferred for its mild conditions and high yields.[5]
Experimental Workflow: Oxidation of 8-Hydroxydecanoic Acid
Caption: Workflow for the synthesis of 8-oxo-decanoic acid via oxidation.
Detailed Protocol: Swern Oxidation of 8-Hydroxydecanoic Acid
Materials:
-
8-Hydroxydecanoic acid
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Activation of DMSO: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C. Slowly add a solution of DMSO (2.2 eq) in anhydrous dichloromethane. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of 8-hydroxydecanoic acid (1.0 eq) in anhydrous dichloromethane to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 eq) to the reaction mixture and stir for 30 minutes at -78 °C. Then, allow the reaction to warm to room temperature.
-
Workup and Extraction: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 8-oxo-decanoic acid can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography if necessary.
Characterization of 8-Oxo-Decanoic Acid
Validation of the successful synthesis and purity of 8-oxo-decanoic acid is crucial. The following data provides a benchmark for characterization.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the carboxylic acid proton (broad singlet, ~10-12 ppm), the methylene protons adjacent to the carbonyl (~2.4 ppm, triplet), the methylene protons adjacent to the carboxylic acid (~2.3 ppm, triplet), and the remaining methylene protons in the aliphatic chain (~1.2-1.7 ppm). A triplet corresponding to the terminal methyl group will also be present. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ketone (~210 ppm), the carboxylic acid carbon (~180 ppm), and the various methylene carbons along the chain. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 186.25 g/mol . |
| Infrared (IR) | Characteristic strong absorptions for the C=O stretch of the carboxylic acid (~1710 cm⁻¹) and the C=O stretch of the ketone (~1715 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through in-process monitoring and final product characterization.
-
TLC Monitoring: The progress of both synthetic routes can be effectively monitored by thin-layer chromatography. The disappearance of the starting material and the appearance of a new spot with an intermediate polarity (compared to starting materials and byproducts) indicates reaction progression.
-
Spectroscopic Confirmation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained spectra should be compared with literature data or the expected chemical shifts and fragmentation patterns.
-
Yield and Physical Properties: A successful synthesis should provide a reasonable yield of a product with the expected physical properties (e.g., melting point, if solid).
Research Applications of 8-Oxo-Decanoic Acid
The utility of 8-oxo-decanoic acid extends across several research disciplines:
-
Drug Discovery: As a key component of apicidins and other HDAC inhibitors, it serves as a crucial building block for the synthesis of novel therapeutic agents targeting epigenetic mechanisms.[1][2][3]
-
Metabolic Research: Being an oxidized fatty acid, 8-oxo-decanoic acid can be used as a substrate or probe to study enzymes involved in fatty acid metabolism and β-oxidation.[4] Its effects on lipid and glucose metabolism are areas of active investigation.
-
Chemical Biology: The dual functionality of 8-oxo-decanoic acid allows for its use as a chemical probe. The carboxylic acid can be coupled to reporter molecules (e.g., fluorescent dyes or affinity tags), while the ketone can be used for bio-orthogonal ligation reactions, enabling the study of its interactions with cellular components.
References
-
Rodriquez, M., Bruno, I., Cini, E., Marchetti, M., Taddei, M., & Gomez-Paloma, L. (2006). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. The Journal of Organic Chemistry, 71(1), 103–107. [Link]
-
Minamoto, S., Kanazawa, K., Ashida, H., Danno, G. (1988). Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 958(2), 199-204. [Link]
-
Zahardis, J., & Petrucci, G. A. (2007). The ozonolysis of unsaturated fatty acids: a potential source of atmospheric aerosol. Atmospheric Chemistry and Physics, 7(5), 1281-1307. [Link]
-
PubChem. (n.d.). 9-Oxononanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Woden, B., Skoda, M. W. A., & King, M. D. (2021). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Atmospheric Chemistry and Physics, 21(2), 1325–1340. [Link]
-
FooDB. (2020). Showing Compound 9-Oxononanoic acid (FDB112416). Retrieved from [Link]
-
Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). 13. Researches on acetylenic compounds. Part I. The preparation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 39-45. [Link]
- Zibinsky, M. (2018). Ozonolysis. In Name Reactions in Organic Synthesis. John Wiley & Sons, Ltd.
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Organic Syntheses. (n.d.). Jones Oxidation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Swern Oxidation. Retrieved from [Link]
-
NIST. (n.d.). 9-Oxononanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
- Singh, S. B., Zink, D. L., Liesch, J. M., Goetz, M. A., Jenkins, R. G., Nallin-Omstead, M., ... & Lingham, R. B. (1998). Apicidins: Novel cyclic tetrapeptides with potent antiprotozoal activities. Tetrahedron Letters, 39(15), 2243-2246.
- Darkin-Rattray, S. J., Gurnett, A. M., Myers, R. W., Dulski, P. M., Crumley, T. M., Allocco, J. J., ... & Singh, S. B. (1996). Apicidin: a novel antiprotozoal agent that inhibits parasite histone deacetylase. Proceedings of the National Academy of Sciences, 93(23), 13143-13147.
- Furumai, R., Komatsu, Y., Nishino, N., Khochbin, S., Yoshida, M., & Horinouchi, S. (2001). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Proceedings of the National Academy of Sciences, 98(1), 87-92.
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Troubleshooting & Optimization
Technical Support Center: Method Validation for 8-oxo-decanoic Acid Quantification
Welcome to the technical support resource for the analytical quantification of 8-oxo-decanoic acid. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for measuring this specific oxidized fatty acid. As a key molecule in lipid metabolism and a potential biomarker for oxidative stress, its accurate quantification is paramount.
This document provides a comprehensive overview of method validation principles grounded in regulatory expectations, detailed troubleshooting guides for common experimental challenges, and practical, step-by-step protocols. Our approach emphasizes scientific integrity, ensuring that every protocol is a self-validating system, empowering you to generate high-quality, reproducible data.
Part 1: The Foundation: Understanding Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of 8-oxo-decanoic acid in biological matrices, this means the method must be reliable, reproducible, and accurate. The principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for this process.[1][2][3] The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle-based model, where validation is a continuous process rather than a one-time event.[4]
Core Validation Parameters
A robust analytical method is built on several key performance characteristics. The specific parameters to be evaluated depend on the nature of the assay, but for a quantitative method like 8-oxo-decanoic acid analysis, the following are essential.
| Parameter | Definition | Typical Acceptance Criteria (LC-MS/MS Bioanalysis) |
| Specificity & Selectivity | The ability to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix constituents.[1][3] | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Accuracy | The closeness of the measured value to the true value.[1] Assessed by analyzing quality control (QC) samples at different concentrations. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of scatter between a series of measurements. Expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).[1] | %RSD should not exceed 15% (20% at the LLOQ). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99. Each calibration standard should be within ±15% of its nominal value (±20% at the LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[5] | Analyte response should be at least 5-10 times the response of the blank. Accuracy and precision must meet the acceptance criteria (±20%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined as a signal-to-noise ratio of 3:1.[6] |
| Matrix Effect | The alteration of analyte ionization due to co-eluting substances from the sample matrix, leading to ion suppression or enhancement.[5][7][8] | The IS-normalized matrix factor should have a %RSD ≤ 15% across different lots of matrix. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Recovery should be consistent, precise, and reproducible. While high recovery is desirable, consistency is more critical. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for defined periods (e.g., freeze-thaw, short-term bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. |
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quantification of 8-oxo-decanoic acid using LC-MS/MS.
Q1: My signal intensity for 8-oxo-decanoic acid is low and variable between replicates. What is the likely cause and how do I fix it?
A1: This is a classic symptom of ion suppression due to matrix effects.[7][9] 8-oxo-decanoic acid is an oxidized lipid, and when analyzing biological samples like plasma or serum, other lipids, particularly phospholipids, are a major source of interference.[8][9][10] They can co-elute with your analyte and compete for ionization in the MS source, reducing the signal of your target molecule.
Immediate Troubleshooting Steps:
-
Evaluate Your Sample Preparation: Simple protein precipitation is often insufficient to remove phospholipids.[10] Consider implementing a more rigorous cleanup method:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): Can effectively partition your analyte away from interfering matrix components.
-
Phospholipid Depletion Plates: Specialized plates (e.g., those using zirconia-coated silica) can selectively remove phospholipids from the sample extract.[10]
-
-
Optimize Chromatography:
-
Improve Separation: Modify your gradient to better resolve 8-oxo-decanoic acid from the region where phospholipids typically elute.
-
Use a Divert Valve: Program the divert valve to send the highly contaminated early and late eluting fractions of your chromatogram to waste instead of the mass spectrometer.
-
-
Confirm Matrix Effects: Perform a post-extraction spike experiment. Compare the signal of the analyte spiked into an extracted blank matrix with the signal of the analyte in a neat solvent. A significant decrease in signal in the matrix confirms ion suppression.[7]
Q2: I'm seeing shifts in the retention time of my analyte. What could be causing this?
A2: Retention time (RT) shifts can compromise peak identification and integration, leading to inaccurate results.[11] The most common causes are:
-
Column Degradation: Over time, the stationary phase of the analytical column can degrade, or the column can become contaminated, leading to changes in retention.
-
Mobile Phase Inconsistency:
-
Incorrect Preparation: Small errors in pH or solvent composition can cause RT shifts. Always prepare mobile phases fresh and consistently.
-
Degassing Issues: Ensure your mobile phases are properly degassed to prevent bubble formation in the pump.
-
-
System Leaks: A leak in the HPLC system will cause a drop in pressure and a change in flow rate, leading to longer retention times.
-
Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature.
Troubleshooting Workflow:
Caption: Workflow for sample preparation using SPE.
Protocol 2: LC-MS/MS Method Parameters
These are suggested starting parameters. Optimization will be required.
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1.0 min: 20% B
-
1.0-8.0 min: 20% to 95% B (linear ramp)
-
8.0-10.0 min: Hold at 95% B
-
10.1-12.0 min: Return to 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (Hypothetical):
-
8-oxo-decanoic acid: Precursor [M-H]⁻: m/z 185.1 → Product ions (to be determined by infusing standard, e.g., loss of H₂O, loss of CO₂, or fragmentation of the alkyl chain).
-
Internal Standard: To be determined based on the selected IS.
-
-
Source Parameters: Optimize gas flows (nebulizer, curtain), temperature, and ion spray voltage for maximum analyte signal.
Protocol 3: Generating a Calibration Curve and QC Samples
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve 8-oxo-decanoic acid analytical standard (e.g., from Sigma-Aldrich) in methanol to create a 1 mg/mL primary stock.
-
Prepare a separate primary stock for QC samples from a different weighing of the standard.
-
Prepare the IS stock solution similarly.
-
-
Create Working Solutions:
-
Serially dilute the primary stock solutions with methanol or a suitable solvent to create a series of working solutions for calibration standards and QCs.
-
-
Spike Matrix:
-
Prepare calibration standards by spiking blank plasma with the appropriate working solutions to achieve a concentration range covering the expected physiological levels (e.g., 8-10 non-zero standards).
-
Prepare QC samples at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.
-
-
Process and Analyze:
-
Extract the calibration standards and QC samples using the validated sample preparation protocol (Protocol 1).
-
Analyze the extracted samples using the LC-MS/MS method (Protocol 2).
-
Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration and apply a linear regression with 1/x² weighting.
-
References
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Guidelines for Analytical Method Valid
- Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Technical Support Center: Navigating Matrix Effects in Biological Lipid Analysis. (n.d.). Benchchem.
- Vogeser, M., & Seger, C. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone.
- Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
- Highlights from FDA's Analytical Test Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
- 8-Oxo-decanoic acid | 3006-51-7. (n.d.). Sigma-Aldrich.
- Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (n.d.). LIPID MAPS.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (2013). PMC - NIH.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.
- Stable Isotope Standards For Mass Spectrometry. (n.d.).
- Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. (n.d.). PMC.
- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
- Comparison of an HPLC-MS/MS Method with Multiple Commercial ELISA Kits on the Determination of Levels of 8-oxo-7,8-Dihydro-2'-Deoxyguanosine in Human Urine. (n.d.). Open Access Pub.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
- Elevated Plasma Level of 8-Hydroxy-2′-deoxyguanosine Is Associated with Primary Open-Angle Glaucoma. (n.d.). PMC.
- Stable Isotope-Labeled Products For Metabolic Research. (n.d.). Eurisotop.
- A Review on Analytical Method Development andValidation (With Case Study). (n.d.). ijprajournal.com.
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- 2. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sciex.com [sciex.com]
- 11. openaccesspub.org [openaccesspub.org]
Technical Support Center: Accurate 8-oxo-decanoic Acid Measurement
Welcome to the technical support center for the accurate quantification of 8-oxo-decanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to establish robust and reliable analytical methods for this important marker of oxidative stress. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The Challenge of Quantifying 8-oxo-decanoic Acid
8-oxo-decanoic acid is an oxidized fatty acid, and its accurate measurement is crucial for understanding lipid peroxidation and its role in various physiological and pathological processes. However, like many lipid species, its quantification can be challenging due to its chemical properties and the complexity of biological matrices. The use of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide will walk you through the critical considerations for selecting and using internal standards for 8-oxo-decanoic acid analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for 8-oxo-decanoic acid quantification?
A1: The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[1] For 8-oxo-decanoic acid, the ideal internal standard would be, for example, 8-oxo-decanoic acid-¹³C₁₀ or 8-oxo-decanoic acid-d₂ (deuterated at a non-exchangeable position). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2] This co-elution and similar ionization response are critical for correcting for matrix effects and variations in sample processing.
Q2: I can't find a commercially available stable isotope-labeled 8-oxo-decanoic acid. What are my options?
A2: The commercial availability of specific SIL internal standards can be limited. In such cases, you have a few viable alternatives:
-
Custom Synthesis: Many specialized chemical companies offer custom synthesis of stable isotope-labeled compounds. While this can be a more expensive option, it provides the ideal internal standard for the highest level of accuracy and method robustness.
-
Use a Structural Analogue: A closely related compound can be used as a structural analogue internal standard.[2] For 8-oxo-decanoic acid, a good option would be a deuterated fatty acid of a similar chain length, such as Decanoic acid (D₁₉) .[3] It is important to note that while this can correct for some variability, it may not perfectly mimic the ionization and matrix effects of 8-oxo-decanoic acid due to the difference in the oxo- group.
-
Use a Homologous Series: In some lipidomics applications, a series of SIL fatty acids with varying chain lengths are used to create a calibration curve and infer the response of the analyte. However, for single-analyte quantification, this is less ideal than a dedicated SIL or a close structural analogue.
Q3: What are the key considerations when choosing a structural analogue internal standard?
A3: When a SIL version of your analyte is unavailable, and you must use a structural analogue, consider the following:
-
Structural Similarity: The analogue should be as close in chemical structure to the analyte as possible. For 8-oxo-decanoic acid, another medium-chain fatty acid is a good choice.
-
Chromatographic Behavior: The internal standard should have a similar retention time to the analyte but should be chromatographically resolved to avoid isobaric interference.
-
Ionization Efficiency: The analogue should have a similar ionization efficiency in the mass spectrometer source as the analyte.
-
Absence in Samples: The chosen internal standard must not be endogenously present in the samples being analyzed.[4]
Q4: How do I validate a method using a structural analogue internal standard?
A4: Method validation is crucial, especially when using a structural analogue.[5][6] Your validation should include rigorous assessment of:
-
Matrix Effects: Evaluate ionization suppression or enhancement by comparing the response of the analyte and internal standard in neat solution versus in extracted matrix from multiple sources.
-
Recovery: Assess the extraction efficiency of both the analyte and the internal standard to ensure they behave similarly during sample preparation.
-
Parallelism: Dilutional series of high-concentration samples should be prepared and analyzed to ensure the dose-response relationship is linear and parallel to the calibration curve.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results (Poor Precision) | - Inconsistent addition of internal standard.- Poor sample homogenization.- Variability in sample extraction. | - Add the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps.- Ensure thorough vortexing/sonication of samples.- Optimize and standardize the extraction protocol. |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH for an acidic analyte.- Column overload.- Column degradation. | - For acidic compounds like 8-oxo-decanoic acid, use a mobile phase with a pH at least 2 units below the pKa to ensure it is in its neutral form for better retention and peak shape on a reverse-phase column.- Reduce the injection volume or dilute the sample.- Replace the analytical column. |
| Low Signal Intensity/Poor Sensitivity | - Suboptimal MS/MS transition.- Ion suppression due to matrix effects.- Inefficient extraction. | - Optimize the precursor and product ions for both the analyte and internal standard by infusing a pure standard.- Improve sample cleanup (e.g., use solid-phase extraction). Dilute the sample to reduce the concentration of interfering matrix components.[7]- Test different extraction solvents and techniques (e.g., liquid-liquid extraction vs. solid-phase extraction). |
| Internal Standard Signal is Unstable or Absent | - Degradation of the internal standard.- Incorrect concentration of the internal standard.- Adsorption to vials or tubing. | - Check the stability of the internal standard in the storage solvent and in the final sample extract.- Ensure the internal standard concentration provides a strong, but not saturating, signal. A good starting point is a concentration in the middle of the calibration curve range.- Use silanized vials and PEEK tubing to minimize adsorption of fatty acids. |
| Carryover in Blank Injections | - Adsorption of the analyte or internal standard to the injector or column.- High concentration samples contaminating the system. | - Optimize the needle wash solvent and increase the wash volume/time.- Inject a series of blank samples after high concentration standards or samples.- If carryover persists, consider a less adsorptive column or LC system components. |
Experimental Protocols & Methodologies
Protocol 1: Selection and Preparation of Internal Standard Stock Solution
This protocol outlines the steps for preparing a stock solution of a structural analogue internal standard, using Decanoic acid-D₁₉ as an example.
Materials:
-
Decanoic acid-D₁₉ (or other suitable deuterated fatty acid)
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials for storage
Procedure:
-
Weighing: Accurately weigh approximately 5 mg of Decanoic acid-D₁₉ using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a 10 mL volumetric flask. Dissolve in LC-MS grade methanol.
-
Stock Solution (1 mg/mL): Once fully dissolved, bring the volume up to the 10 mL mark with methanol. This is your primary stock solution.
-
Working Stock Solution (10 µg/mL): Perform a serial dilution from the primary stock solution to create a working stock solution of 10 µg/mL.
-
Storage: Store both the primary and working stock solutions in amber glass vials at -20°C or lower to prevent degradation.
Protocol 2: Sample Preparation and Extraction for 8-oxo-decanoic Acid
This is a general protocol for the extraction of 8-oxo-decanoic acid from a biological matrix like plasma. This protocol should be optimized and validated for your specific application.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard Working Solution (from Protocol 1)
-
Ice-cold acetonitrile
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of your sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the Internal Standard Working Solution to each sample, vortex briefly. This is a critical step for accurate quantification.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an LC-MS vial for analysis.
Visualizations
Caption: Decision workflow for selecting an appropriate internal standard.
Caption: A typical sample preparation and analysis workflow.
References
-
MDPI. (2022, March 1). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. MDPI. [Link]
-
Nature. (2022, October 21). 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification. Nature. [Link]
-
International Chromatographic Column Services. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? ICCS. [Link]
-
PubMed Central (PMC). (n.d.). Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. NIH. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Fast and Simple LC-ESI MS/MS Method for Quantitative Analysis 8-Hydroxyl-2′-Deoxyguanosine (8-OHdG) in Human Urine. FABAD. [Link]
-
PubMed. (2023, January 1). A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine. NIH. [Link]
-
PubMed. (2000, November 2). Simultaneous measurement of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine by HPLC-MS/MS. NIH. [Link]
-
PubMed Central (PMC). (n.d.). Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. NIH. [Link]
-
PubChem. (n.d.). 8-Oxo-decanoic acid. NIH. [Link]
-
SciSpace. (n.d.). Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. SciSpace. [Link]
-
Hilaris Publisher. (2020, October 5). Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS. Hilaris. [Link]
-
PubMed. (2013, April). 8-Oxo-2'-deoxyguanosine ameliorates UVB-induced skin damage in hairless mice by scavenging reactive oxygen species and inhibiting MMP expression. NIH. [Link]
-
Nature. (n.d.). In situ analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine oxidation reveals sequence- and agent-specific damage spectra. Nature. [Link]
-
PubMed Central (PMC). (2019, May 7). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. NIH. [Link]
-
PubMed. (1991, April). Validation of bioanalytical methods. NIH. [Link]
-
MDPI. (2020, September 21). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. MDPI. [Link]
-
ResearchGate. (2024, August 12). LC/MS Troubleshooting Guide. ResearchGate. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. ResearchGate. [Link]
-
ACS Publications. (2024, December 16). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. ACS. [Link]
-
LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]
-
PubMed Central (PMC). (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. NIH. [Link]
-
Researcher.Life. (n.d.). Validation of bioanalytical methods. Researcher.Life. [Link]
-
LGC Limited. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
ResearchGate. (2025, August 6). Determination of 8-oxo-2′-deoxyguanosine and creatinine in murine and human urine by liquid chromatography/ tandem mass spectrometry: Application to chemoprevention studies. ResearchGate. [Link]
-
ScienceDirect. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. [Link]
-
IJCERT. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. IJCERT. [Link]
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- 3. isotope.com [isotope.com]
- 4. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Navigating the Analytical Maze: A Head-to-Head Comparison of Platforms for 8-Oxo-Decanoic Acid Quantification
For the Researcher, Scientist, and Drug Development Professional: A Guide to Methodological Excellence in the Analysis of a Key Bioactive Lipid
Abstract
8-Oxo-decanoic acid, a unique medium-chain oxo-fatty acid, is a critical component of apicidins, a class of potent histone deacetylase (HDAC) inhibitors with significant therapeutic potential.[1][2] The accurate quantification of 8-oxo-decanoic acid in various biological matrices is paramount for pharmacokinetic studies, biomarker discovery, and drug efficacy evaluation. This guide provides a comprehensive, head-to-head comparison of the predominant analytical platforms for 8-oxo-decanoic acid analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Drawing upon established methodologies for similar analytes, this document delves into the core principles, experimental workflows, performance characteristics, and practical considerations of each platform, empowering researchers to make informed decisions for their specific analytical challenges.
Introduction: The Significance of 8-Oxo-Decanoic Acid
Unlike more commonly studied oxidized lipids that arise from polyunsaturated fatty acids, 8-oxo-decanoic acid is a saturated fatty acid with a ketone group at the eighth carbon. Its primary claim to fame in the scientific community is its integral role in the structure of apicidins, cyclic tetrapeptides that exhibit potent inhibitory activity against HDACs.[3] HDACs are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in numerous diseases, including cancer.[3] Consequently, the development of HDAC inhibitors is a fervent area of pharmaceutical research.
The accurate measurement of 8-oxo-decanoic acid is therefore not merely an analytical exercise; it is a critical step in understanding the absorption, distribution, metabolism, and excretion (ADME) of apicidin-based therapeutics. Furthermore, as an oxidized lipid, its endogenous presence and modulation could offer insights into specific metabolic pathways and disease states. This guide will equip you with the foundational knowledge to select and implement the most appropriate analytical platform for your research needs.
The Contenders: LC-MS/MS vs. GC-MS
The two front-runners for the quantitative analysis of 8-oxo-decanoic acid are LC-MS/MS and GC-MS. Both are powerful techniques, yet they differ fundamentally in their principles of separation and detection, as well as in their sample preparation requirements. A third potential platform, the immunoassay (e.g., ELISA), is not discussed in detail here due to the current lack of commercially available kits specifically for 8-oxo-decanoic acid, suggesting it is not a common method for this particular analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS has emerged as the dominant platform for the analysis of small molecules in complex biological matrices. Its high sensitivity, specificity, and amenability to high-throughput analysis make it a compelling choice for 8-oxo-decanoic acid quantification.[4]
In LC-MS/MS, the sample is first injected into a liquid chromatograph, where 8-oxo-decanoic acid is separated from other matrix components based on its physicochemical properties (e.g., polarity) as it passes through a chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion of 8-oxo-decanoic acid is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[5]
The following protocol is a generalized workflow for the analysis of 8-oxo-decanoic acid in a biological matrix like plasma, adapted from established methods for similar oxo-fatty acids.[4]
Caption: Generalized workflow for the GC-MS analysis of 8-oxo-decanoic acid.
Detailed Protocol:
-
Sample Preparation and Derivatization:
-
Extract lipids from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer).
-
Evaporate the solvent and reconstitute in a small volume of an appropriate solvent.
-
Derivatization: This is a critical step. The carboxylic acid and potentially the ketone group of 8-oxo-decanoic acid must be derivatized to increase volatility. Common methods include:
-
Silylation: Reacting the analyte with a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (TBDMS) ester. * Methylation: Converting the carboxylic acid to its methyl ester (FAME) using reagents like BF3-methanol or methanolic HCl.
-
-
[6]2. GC-MS Analysis:
- Gas Chromatograph: Utilize a GC system with a capillary column suitable for fatty acid analysis (e.g., a mid-polar or polar column).
- Injection: Inject the derivatized sample into a heated inlet.
- Temperature Program: Employ a temperature gradient to separate the derivatized analytes.
- Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in EI mode.
- Data Acquisition: Data can be acquired in full scan mode to obtain the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring specific fragment ions.
| Parameter | Expected Performance for GC-MS |
| Sensitivity | High, but can be influenced by the efficiency of the derivatization reaction. |
| Specificity | Good, based on retention time and the characteristic fragmentation pattern. |
| Accuracy & Precision | Good, with CVs typically below 15% for validated methods. |
| Throughput | Lower than LC-MS/MS due to longer run times and the mandatory derivatization step. |
| Derivatization | Required, which adds complexity and potential for variability. |
-
Derivatization: This is the cornerstone of GC-MS analysis for non-volatile analytes. The choice of derivatizing agent depends on the functional groups present and the desired stability and chromatographic properties of the derivative. Silylation is a common and effective method for carboxylic acids. * Electron Ionization (EI): EI is a "hard" ionization technique that produces extensive fragmentation. While this can sometimes lead to the absence of a molecular ion, the resulting fragmentation pattern is highly reproducible and information-rich, making it excellent for library matching and structural confirmation.
Head-to-Head Comparison: Choosing the Right Platform for Your Needs
The choice between LC-MS/MS and GC-MS for the analysis of 8-oxo-decanoic acid depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the specific goals of the research.
| Feature | LC-MS/MS | GC-MS |
| Sensitivity | Generally higher, especially for trace-level quantification. | High, but can be limited by derivatization efficiency. |
| Specificity | Excellent due to MRM. | Good, based on retention time and fragmentation pattern. |
| Sample Preparation | Simpler, often involving protein precipitation. | More complex, requiring extraction and derivatization. |
| Throughput | Higher, amenable to automation. | Lower, due to longer run times and sample preparation. |
| Robustness | Highly robust for quantitative analysis. | A well-established and robust technique. |
| Instrumentation Cost | Generally higher. | Generally lower. |
| Information | Provides molecular weight and specific fragmentation data. | Provides a characteristic fragmentation "fingerprint". |
| Best Suited For | High-throughput quantitative analysis in complex matrices, pharmacokinetic studies. | Targeted analysis where high sensitivity is not the primary driver, and for structural confirmation. |
Self-Validating Systems: Ensuring Trustworthiness in Your Data
Regardless of the platform chosen, the implementation of a self-validating system is paramount for ensuring the trustworthiness of the analytical data. This involves a comprehensive method validation according to regulatory guidelines (e.g., FDA or EMA) and the consistent use of quality control (QC) samples.
Key validation parameters include:
-
Selectivity and Specificity: Demonstrating that the method can unequivocally measure the analyte in the presence of other matrix components.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Linearity and Range: Establishing the concentration range over which the method is accurate and precise.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effects: Evaluating the influence of the biological matrix on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions.
[7]The inclusion of low, medium, and high concentration QC samples in each analytical run provides a real-time assessment of the method's performance and ensures the validity of the results for the unknown samples.
Conclusion: A Practical Recommendation
For researchers, scientists, and drug development professionals requiring the routine, high-throughput, and sensitive quantification of 8-oxo-decanoic acid in biological matrices, LC-MS/MS is the recommended platform . Its superior sensitivity, specificity, and simpler sample preparation workflow make it the more efficient and robust choice for demanding applications such as pharmacokinetic and biomarker studies.
GC-MS remains a viable and valuable alternative , particularly for laboratories where it is the primary available technology or when detailed structural elucidation through its characteristic fragmentation patterns is a key objective. However, the necessity of derivatization adds a layer of complexity and potential for variability that must be carefully controlled.
Ultimately, the optimal choice of analytical platform will be dictated by the specific requirements of the study. By understanding the principles, workflows, and performance characteristics of both LC-MS/MS and GC-MS, researchers can confidently select and implement the most appropriate method to generate high-quality, reliable data in their pursuit of scientific discovery and therapeutic innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
